molecular formula C12H24N2O B1293066 1-acetyl-N-(3-methylbutyl)piperidin-4-amine CAS No. 1119452-89-9

1-acetyl-N-(3-methylbutyl)piperidin-4-amine

Cat. No.: B1293066
CAS No.: 1119452-89-9
M. Wt: 212.33 g/mol
InChI Key: PVPQEZCKPMDKCA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-acetyl-N-(3-methylbutyl)piperidin-4-amine involves several steps:

Chemical Reactions Analysis

1-Acetyl-N-(3-methylbutyl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, alcohols, and substituted piperidines.

Scientific Research Applications

1-Acetyl-N-(3-methylbutyl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-methylbutyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The acetyl group and the 3-methylbutyl group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling pathways .

Comparison with Similar Compounds

1-Acetyl-N-(3-methylbutyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-methylbutylamino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-10(2)4-7-13-12-5-8-14(9-6-12)11(3)15/h10,12-13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPQEZCKPMDKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1CCN(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227381
Record name 1-[4-[(3-Methylbutyl)amino]-1-piperidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-89-9
Record name 1-[4-[(3-Methylbutyl)amino]-1-piperidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[(3-Methylbutyl)amino]-1-piperidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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